

Dehydrocrenatine molecular formula

C₁₄H₁₂N₂O

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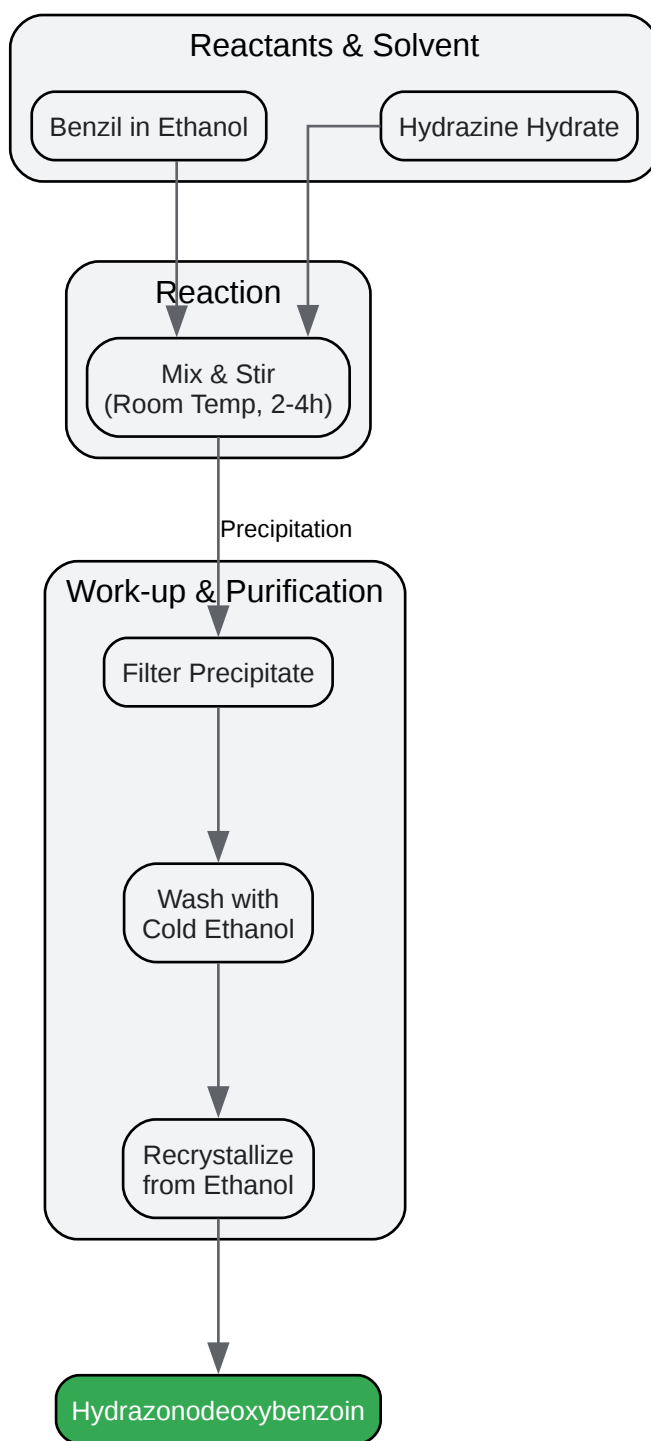
Compound of Interest

Compound Name: Dehydrocrenatine

Cat. No.: B045958

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Synthesis Workflow Diagram



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Caption: Synthesis workflow for Hydrazonodeoxybenzoin.

In Vitro Anticancer Activity (MTT Assay)

While specific anticancer studies on Hydrazonodeoxybenzoin are not extensively documented, the following is a representative protocol for evaluating the cytotoxicity of hydrazone derivatives against cancer cell lines, such as human colon carcinoma (HCT-116) or breast adenocarcinoma (MCF-7).^{[1][2]}

Experimental Protocol:

- **Cell Culture:** Culture the selected cancer cell lines in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO₂.
- **Cell Seeding:** Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.
- **Compound Treatment:** Prepare stock solutions of Hydrazonodeoxybenzoin in DMSO. Serially dilute the stock solution with the culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Replace the medium in the wells with the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
- **Incubation:** Incubate the plates for 48 or 72 hours.
- **MTT Addition:** Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours, allowing viable cells to form formazan crystals.
- **Formazan Solubilization:** Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Cell Cycle Analysis by Flow Cytometry

To understand the mechanism of anticancer action, cell cycle analysis can determine if the compound induces cell cycle arrest at a particular phase.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Experimental Protocol:

- **Cell Treatment:** Seed cells in 6-well plates and treat them with Hydrazonodeoxybenzoin at concentrations around its determined IC₅₀ value for 24 or 48 hours.
- **Cell Harvesting:** Harvest the cells by trypsinization, wash with ice-cold PBS, and collect by centrifugation.
- **Fixation:** Resuspend the cell pellet and fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours or overnight.
- **Staining:** Centrifuge the fixed cells, discard the supernatant, and wash the pellet with PBS. Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A.
- **Flow Cytometry:** Incubate the cells in the dark for 30 minutes before analyzing them on a flow cytometer. Collect data from at least 10,000 events per sample.
- **Data Analysis:** Analyze the DNA content histograms using appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Biological Activity and Signaling Pathways

Hydrazone derivatives are known to exhibit a wide spectrum of biological activities, with anticancer effects being one of the most prominent. While the specific molecular targets of Hydrazonodeoxybenzoin are not yet fully elucidated, many structurally related compounds have been shown to interfere with key signaling pathways involved in cancer cell proliferation and survival.

Anticancer Potential

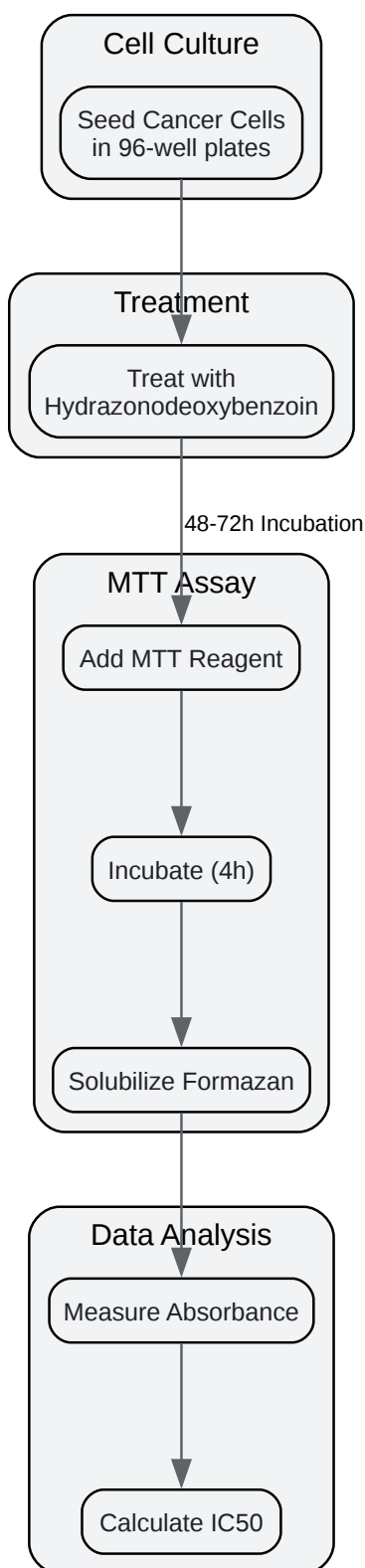
Numerous studies have demonstrated the potent in vitro and in vivo anticancer activity of various hydrazone derivatives against a wide range of cancer cell lines.[\[2\]](#)[\[6\]](#) The mechanism of action often involves the induction of apoptosis (programmed cell death) and cell cycle arrest.

Postulated Signaling Pathway Modulation

Many small-molecule anticancer agents target receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).^{[7][8]} Overactivation of the EGFR/HER2 signaling pathway is a common driver of tumor growth and proliferation. Hydrazone-based compounds could potentially act as inhibitors of these kinases or downstream effectors. Inhibition of this pathway would block critical downstream signaling cascades, such as the PI3K/AKT and MAPK/ERK pathways, ultimately leading to reduced cell proliferation and induction of apoptosis.

Mandatory Visualizations

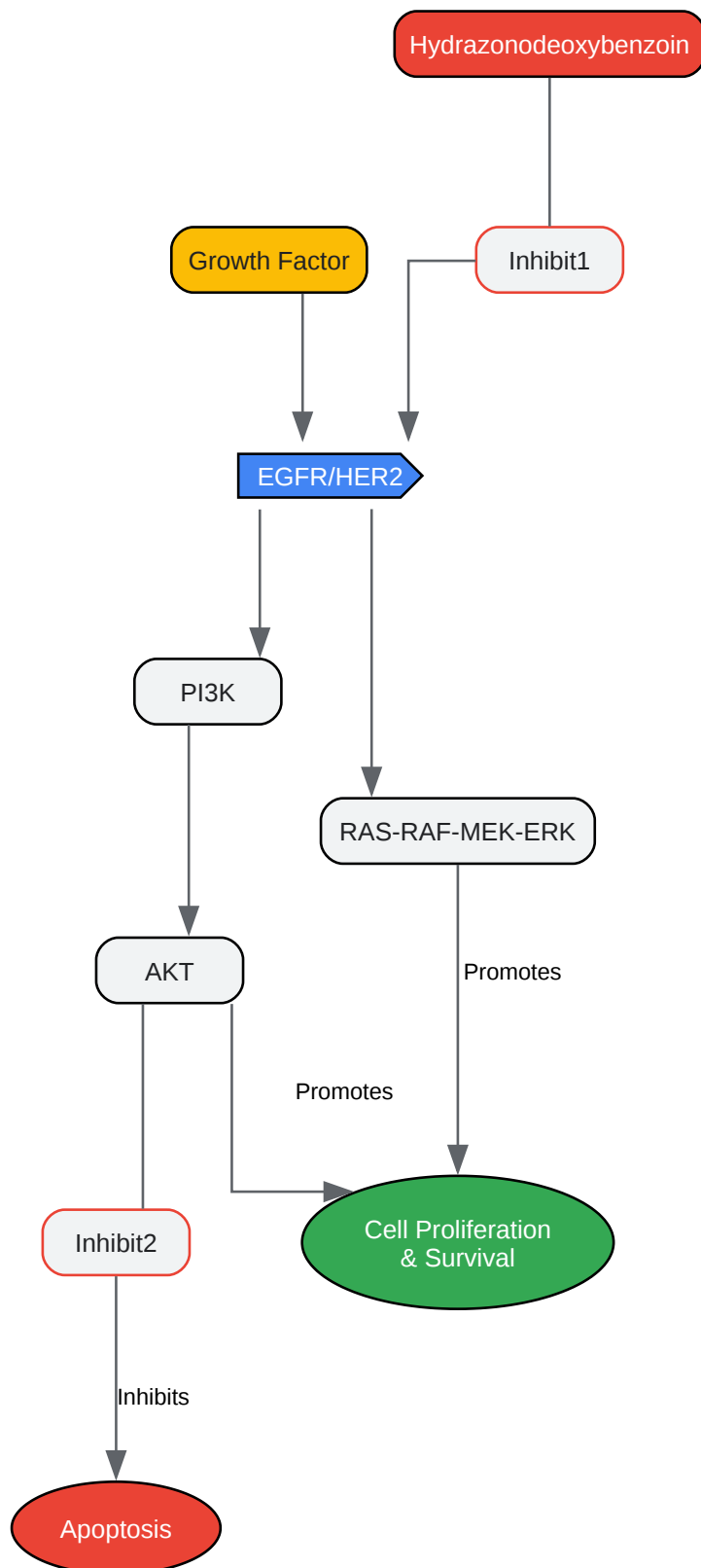
Experimental Workflow for Anticancer Evaluation



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Caption: Workflow for MTT cell viability assay.

Postulated EGFR/HER2 Signaling Pathway Inhibition



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Caption: Postulated inhibition of the EGFR/HER2 signaling pathway.

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